2-Bromo-7-chloroquinoline

Organic Synthesis Cross-Coupling Medicinal Chemistry

This dihalogenated quinoline offers strategic synthetic advantage via orthogonal C2-Br and C7-Cl reactivity, enabling programmed sequential cross-coupling not possible with mono-halogen analogs. The 7-chloro substitution preserves a key antimalarial pharmacophore while the C2-bromo handle allows for chemoselective diversification. Ideal for building 2,7-disubstituted quinoline libraries and exploring SAR in AChE inhibitor campaigns (IC50 = 142 nM).

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 1044764-18-2
Cat. No. B1286697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-chloroquinoline
CAS1044764-18-2
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)Br)Cl
InChIInChI=1S/C9H5BrClN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H
InChIKeyGOMIDBWHBBLQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-chloroquinoline (CAS 1044764-18-2): Differentiated Halogenated Quinoline Building Block for Medicinal Chemistry and Cross-Coupling


2-Bromo-7-chloroquinoline (CAS 1044764-18-2) is a dihalogenated quinoline derivative bearing a bromine atom at the 2-position and a chlorine atom at the 7-position of the quinoline ring system, with a molecular formula of C₉H₅BrClN and molecular weight of 242.50 Da . This compound is structurally characterized by predicted physicochemical parameters including a calculated LogP of 3.67, density of 1.7±0.1 g/cm³, boiling point of 328.1±22.0 °C at 760 mmHg, and polar surface area of 13 Ų . As a member of the halogenated quinoline class, it serves as a key intermediate in pharmaceutical development and organic synthesis, with documented application as a building block for the synthesis of compounds exhibiting antibacterial, antiviral, antimalarial, and anticancer properties .

Why Generic Substitution of 2-Bromo-7-chloroquinoline (CAS 1044764-18-2) with Alternative Halogenated Quinolines Fails


Halogenated quinoline building blocks are not functionally interchangeable due to the differential reactivity of C(sp²)–Br versus C(sp²)–Cl bonds in cross-coupling reactions, the critical importance of substitution position on downstream biological activity, and the inherent value of orthogonal reactivity for sequential derivatization strategies. In Pd-catalyzed Suzuki–Miyaura couplings, the oxidative addition rate at C–Br bonds substantially exceeds that at C–Cl bonds, enabling chemoselective functionalization of dihalogenated quinolines [1]. Positional isomerism within the quinoline scaffold is not benign: SAR studies on reversed chloroquines have established that 2-substituents decrease in vitro antiplasmodial activity relative to 7-chloro substitution [2]. The specific 2-bromo-7-chloro substitution pattern creates a scaffold with programmable synthetic access to diverse 2,7-disubstituted quinolines, a strategic advantage that generic single-halogen analogs cannot replicate [3].

2-Bromo-7-chloroquinoline (CAS 1044764-18-2): Product-Specific Quantitative Differentiation Evidence


Synthetic Accessibility: Orthogonal Halogen Reactivity Enables Sequential 2,7-Disubstituted Quinoline Synthesis

The 2-bromo-7-chloro substitution pattern provides orthogonal reactivity that enables programmed sequential functionalization. Bromine at the 2-position undergoes rapid oxidative addition in Pd-catalyzed cross-couplings, while chlorine at the 7-position is retained under standard Suzuki conditions using PPh₃ ligand [1]. This differential reactivity allows selective 2-position coupling followed by subsequent 7-position functionalization to generate 2,7-disubstituted quinoline libraries [2]. In contrast, mono-halogenated quinolines (e.g., 7-chloroquinoline) offer only single-point diversification, and regioisomers such as 7-bromo-2-chloroquinoline present reversed reactivity that alters synthetic sequence planning. The C2-Br bond displays markedly higher reactivity in oxidative addition compared to C2-Cl, with Pd/C-catalyzed Suzuki couplings requiring only PPh₃ ligand for bromoquinolines versus more forcing conditions for chloroquinolines [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Acetylcholinesterase (AChE) Inhibition: Documented Target Engagement for Anopheles gambiae AChE

2-Bromo-7-chloroquinoline has documented inhibitory activity against recombinant Anopheles gambiae (African malaria mosquito) wild-type acetylcholinesterase (AChE) [1]. The compound exhibits an IC₅₀ of 142 nM after 10 minutes of incubation and an IC₅₀ of 285 nM after 60 minutes of incubation as measured by Ellman assay [1]. While direct comparator data for alternative halogenated quinoline building blocks in this exact assay system are not available, this represents a verified biochemical activity for the parent scaffold that can be enhanced through subsequent derivatization.

Malaria Vector Control Insecticide Discovery Biochemical Assay

Positional SAR: 2-Substitution Decreases Antiplasmodial Activity Relative to 7-Chloro Substitution

In systematic SAR studies of reversed chloroquines, compounds bearing substituents at the 2-position of the quinoline ring exhibit decreased in vitro antiplasmodial activity against P. falciparum relative to compounds with 7-chloro substitution [1]. This class-level inference, derived from a study encompassing chloro, bromo, iodo, fluoro, nitro, trifluoromethyl, methyl, and methoxy substituents across positions 2-, 5-, 6-, 7-, and 8- [1], establishes that the 2-position is a critical locus for modulating biological activity. The 2-bromo-7-chloro substitution pattern therefore preserves the favorable 7-chloro motif known to be important for antimalarial pharmacophores while installing a modifiable handle at the 2-position for further derivatization.

Antimalarial Drug Discovery Structure-Activity Relationship Plasmodium falciparum

Optimal Research and Industrial Application Scenarios for 2-Bromo-7-chloroquinoline (CAS 1044764-18-2)


Sequential Suzuki–Miyaura Cross-Coupling for 2,7-Disubstituted Quinoline Library Synthesis

Utilize the orthogonal reactivity of 2-Bromo-7-chloroquinoline for programmed sequential cross-coupling: first-stage Suzuki–Miyaura coupling at the C2-Br position using Pd/C catalyst with PPh₃ ligand to introduce aryl/heteroaryl diversity [1], followed by second-stage functionalization at the C7-Cl position using modified catalytic conditions to access 2,7-disubstituted quinoline libraries [2]. This two-step diversification strategy is not achievable with mono-halogenated quinolines and provides a strategic advantage over regioisomeric dihalogenated building blocks with reversed halogen placement.

Antimalarial Pharmacophore Elaboration Retaining 7-Chloro Motif

In antimalarial drug discovery programs targeting chloroquine-resistant Plasmodium falciparum, employ 2-Bromo-7-chloroquinoline as a scaffold that preserves the therapeutically significant 7-chloro substitution pattern [3] while providing a C2-Br handle for installing reversal agent moieties, side-chain diversity, or conjugation partners. This approach mitigates the activity-diminishing effects observed with 2-position substitution in reversed chloroquine SAR studies by enabling controlled derivatization of the modifiable 2-position without disrupting the 7-chloro pharmacophore [3].

Insecticide Lead Generation Targeting Anopheles gambiae Acetylcholinesterase

Initiate structure-activity relationship campaigns for malaria vector control using 2-Bromo-7-chloroquinoline as a validated starting scaffold with documented inhibitory activity against recombinant Anopheles gambiae AChE (IC₅₀ = 142 nM at 10 min) [4]. The compound's dual halogen handles enable systematic exploration of substitution effects on AChE potency and selectivity, supporting the development of novel insecticides targeting arthropod vectors of human disease.

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